2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid belongs to a class of compounds known as benzoxazepinones. These compounds are characterized by a fused ring system comprising a benzene ring and an oxazepine ring. The specific compound serves as a key structural motif in various pharmaceutical agents and research chemicals. Its derivatives have shown potential in several therapeutic areas. For instance, they have been investigated for their activity as gamma-secretase inhibitors for treating Alzheimer's disease []. Additionally, they have been explored as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, particularly for PPARα, which plays a role in lipid metabolism [, ].
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a heterocyclic compound characterized by its unique benzoxazepine ring structure. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is , with a molecular weight of approximately 193.2 g/mol. It is classified as a carboxylic acid due to the presence of the carboxyl functional group.
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves the cyclization of readily available chiral enantiopure 1,2-amino alcohols and salicylaldehydes. This process leads to the formation of cyclic imines, which are then subjected to further reactions to yield the desired benzoxazepine structure.
The molecular structure of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid features a benzoxazepine core that consists of a fused benzene and azepine ring. The presence of a carboxylic acid group at the 7-position adds to its reactivity and potential biological activity.
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles. These include:
The specific reaction conditions (such as temperature, solvent choice, and catalysts) significantly influence the yield and selectivity of these transformations.
The mechanism of action for 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is closely related to its interactions at the molecular level within biological systems.
The benzoxazepine scaffold exists as structural isomers distinguished by heteroatom positioning. 2,3,4,5-Tetrahydro-1,4-benzoxazepine (e.g., CID 21882775, C₉H₁₁NO) features a seven-membered ring where nitrogen occupies position 1 and oxygen position 4, fused to a benzene ring. This arrangement creates a semi-rigid boat-like conformation with the nitrogen lone pair oriented equatorially, enhancing hydrogen-bonding capacity [5] [8]. In contrast, hypothetical 1,5-benzoxazepine isomers would position oxygen at the 1-position and nitrogen at 5, altering dipole alignment and steric accessibility.
Table 1: Structural Comparison of Benzoxazepine Isomers
Feature | 1,4-Benzoxazepine | 1,5-Benzoxazepine (Theoretical) |
---|---|---|
Heteroatom Positions | N1, O4 | O1, N5 |
Ring Conformation | Boat-like with equatorial N lone pair | Likely distorted chair |
Dipole Moment Orientation | Parallel to C7 substituent vector | Perpendicular to fusion plane |
Fused Ring System | Benzene at C1-C2/C3a-N4 | Benzene at C1-C2/C3a-C4 |
Nuclear magnetic resonance (NMR) studies indicate that 1,4-benzoxazepines exhibit greater conformational stability due to reduced ring strain. Electron-donating substituents on nitrogen (e.g., Boc in CID 83830295) further rigidify the structure by restricting inversion [7] [8]. This stability is critical for maintaining binding site complementarity in medicinal applications.
The carboxylic acid group at position 7 (e.g., CID 83830295, C₁₀H₁₁NO₃) serves dual roles in reactivity and molecular recognition. As an electron-withdrawing substituent attached directly to the aromatic ring, it reduces electron density at C7/C9 positions (Hammett σₚ = +0.45), enhancing electrophilic substitution at C8 [3] [10]. This electronic perturbation facilitates regioselective modifications like bromination, exemplified by 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CID 132427831, C₁₀H₈BrNO₄) [3].
In supramolecular contexts, the COOH group enables:
Table 2: Carboxylic Acid Functionalization in Benzoxazepine Derivatives
Compound | Molecular Formula | Key Applications |
---|---|---|
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid | C₁₀H₁₁NO₃ | Synthetic intermediate for peptide coupling |
4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid | C₁₅H₁₉NO₅ | N-protected building block for drug design |
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid | C₁₀H₈BrNO₄ | Halogenated analog for cross-coupling |
Ring synthesis typically employs cyclization strategies starting from o-aminophenol derivatives. A key route involves nucleophilic displacement where ethanolamine derivatives attack electrophilic carbonyls (e.g., aldehydes/ketones), followed by acid-catalyzed dehydrative cyclization [3] [10]. Alternative pathways include:
The oxazepine ring’s stability is pH-dependent. Under acidic conditions (pH < 3), protonation at nitrogen accelerates hydrolysis via ring-opened aldehyde intermediates, as confirmed by qualitative NMR studies [2] [3]. Electron-donating N-substituents (e.g., BOC in C₁₅H₁₉NO₅) reduce hydrolysis rates by 4-fold compared to unsubstituted analogs by sterically shielding the nitrogen lone pair [7].
Table 3: Stability Factors for Benzoxazepine Ring Systems
Factor | Effect on Stability | Mechanistic Basis |
---|---|---|
N-Substituents | BOC > Acyl > H (4:2:1 stability ratio) | Steric blocking of protonation sites |
pH Conditions | Stable at pH 5–8; degradative at pH <3 | Acid-catalyzed iminium ion formation |
7-Substituents | EWG (COOH) > EDG (CH₃) | Reduced nucleophilicity of fused aromatic ring |
Solvent Polarity | Hydrolysis accelerated in aqueous media | Water nucleophile attacks iminium intermediate |
Conformational strain analysis reveals that 1,4-benzoxazepines exhibit ~8 kcal/mol reduced ring strain versus 1,5-isomers due to optimal O-C-C-N torsion angles (≈60°) minimizing van der Waals repulsions. This stability enables functionalization at C5/C9 without ring degradation [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7